

A Comparative Guide to the Anti-proliferative Effects of DGY-09-192

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Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of **DGY-09-192**, a novel fibroblast growth factor receptor (FGFR) degrader, with alternative therapeutic agents. The information presented herein is supported by experimental data to facilitate informed decisions in drug development and research.

Introduction to DGY-09-192

DGY-09-192 is a bivalent degrader, also known as a proteolysis-targeting chimera (PROTAC), designed to specifically target and induce the degradation of FGFR1 and FGFR2.^{[1][2]} It achieves this by coupling the pan-FGFR inhibitor BGJ398 to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[1] This targeted protein degradation mechanism offers a distinct therapeutic approach compared to traditional kinase inhibitors. Aberrant FGFR signaling is a known driver in various cancers, including gastric, cholangiocarcinoma, and breast cancers, making it a key therapeutic target.^{[1][3][4]}

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of **DGY-09-192** has been evaluated in several cancer cell lines, demonstrating potent activity, particularly in those with FGFR pathway alterations. Below is a summary of its half-maximal inhibitory concentration (IC50) values compared to other relevant compounds.

Table 1: IC50 Values of **DGY-09-192** and a Negative Control Compound

Cell Line	Cancer Type	FGFR Alteration	DGY-09-192 IC50 (nM)	DGY-09-192-Neg IC50 (nM)	Fold Difference
KATO III	Gastric Cancer	FGFR2 Amplification	1	77	77
CCLP1	Cholangiocarcinoma	FGFR1 Overexpression	17	232	13.6
ICC13-7	Cholangiocarcinoma	FGFR2 Fusion	40	689	17.2
CCLP-FP	Cholangiocarcinoma	Engineered FGFR2 Fusion	8	70	8.75

Data compiled from a study by G.D. et al. (2021).[\[1\]](#) The negative control, **DGY-09-192-Neg**, has a modification that reduces its binding to the VHL E3 ligase, highlighting that the anti-proliferative activity of **DGY-09-192** is dependent on its degradation mechanism.[\[1\]](#)

Table 2: Comparative IC50 Values of **DGY-09-192** and Other FGFR Inhibitors

Compound	Target(s)	KATO III (Gastric Cancer) IC50 (nM)	Other Relevant Cell Line IC50 (nM)
DGY-09-192	FGFR1/2 Degrader	1	17 (CCLP1), 40 (ICC13-7)
BGJ398 (Infigratinib)	FGFR1/2/3 Inhibitor	~2-5	5 (RT112), 30 (RT4)
Pemigatinib	FGFR1/2/3 Inhibitor	Not explicitly found in the same study	4 (PDC-DUC18828 - Cholangiocarcinoma) [5]

Note: IC50 values for BGJ398 and Pemigatinib are sourced from separate studies and are provided for approximate comparison. Direct comparative studies are needed for a definitive conclusion.[5][6]

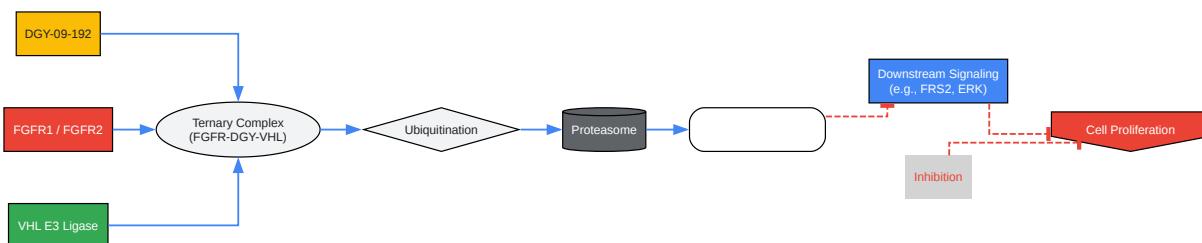
Table 3: IC50 Values of Standard-of-Care Chemotherapies in Relevant Cancer Cell Lines

Compound	Cancer Type	Cell Line	IC50 (μM)
Cisplatin	Gastric Cancer	KATO III	~5-20 (highly variable between studies)[7][8]
Gemcitabine	Cholangiocarcinoma	HCCC-9810	0.28 (72h)
Gemcitabine	Cholangiocarcinoma	RBE	0.03 (72h)

Note: These IC50 values are from different studies and serve as a general reference. The efficacy of chemotherapeutic agents can be highly cell-line and context-dependent.[9]

Mechanism of Action: Targeted Degradation of FGFR1/2

DGY-09-192's mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to FGFR1 and FGFR2, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation-dependent anti-proliferative activity has been demonstrated in gastric cancer and cholangiocarcinoma cells.[1][2]



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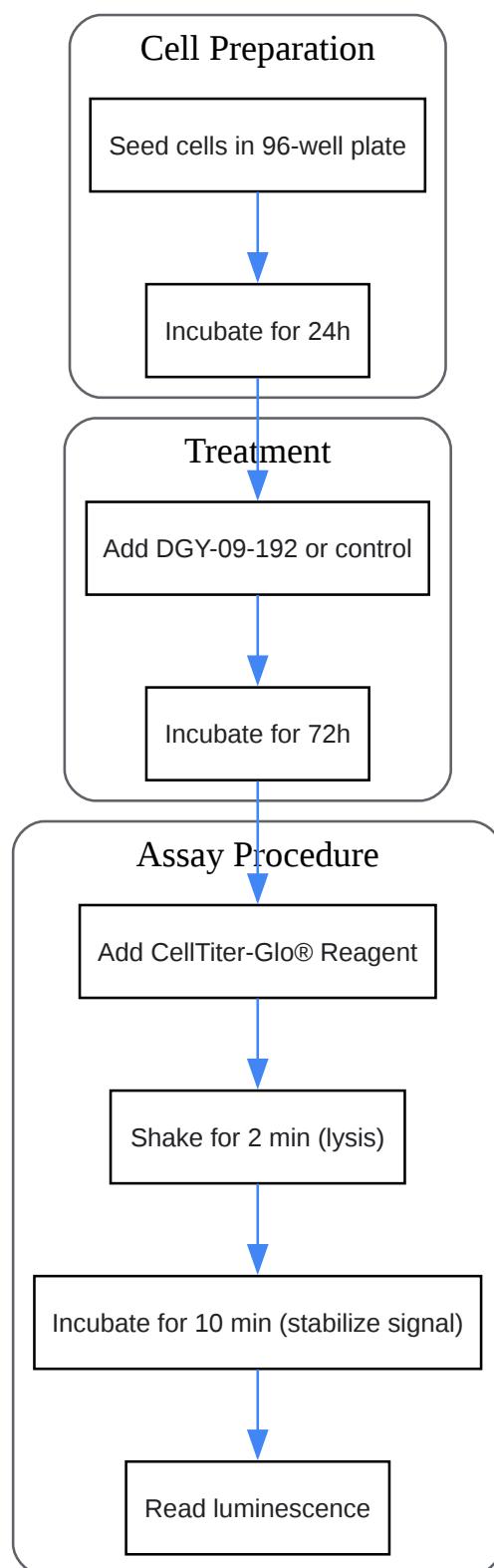
Caption: Mechanism of **DGY-09-192**-mediated FGFR1/2 degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.



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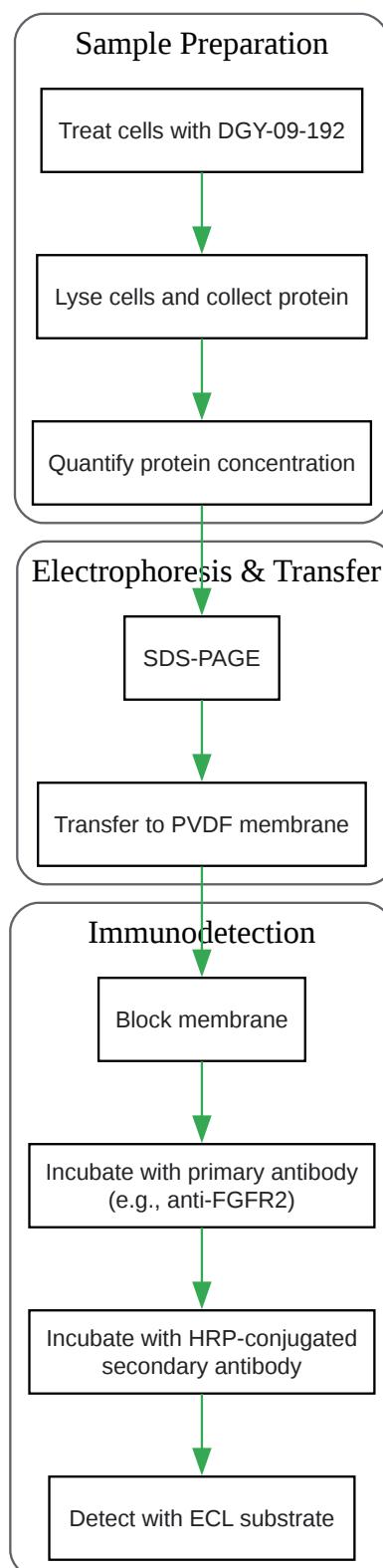
Caption: Workflow for the CellTiter-Glo® cell viability assay.

- Procedure:

- Seed cells (e.g., KATO III, CCLP1) in a 96-well opaque-walled plate and incubate for 24 hours.
- Treat cells with various concentrations of **DGY-09-192**, control compounds, or vehicle (DMSO) and incubate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values using a non-linear regression analysis.[\[1\]](#)

2. Western Blotting for FGFR Degradation

This technique is used to detect and quantify the levels of specific proteins (e.g., FGFR1, FGFR2) in cell lysates.



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Caption: General workflow for Western blot analysis.

- Procedure:
 - Culture cells (e.g., KATO III, CCLP1) and treat with specified concentrations of **DGY-09-192** for the desired time.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody against the protein of interest (e.g., FGFR1, FGFR2, p-FRS2, p-ERK) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Normalize protein levels to a loading control like GAPDH or β-actin.[10]

Conclusion

DGY-09-192 demonstrates potent and selective anti-proliferative activity in cancer cell lines with FGFR1 and FGFR2 alterations. Its mechanism of targeted protein degradation offers a promising alternative to traditional FGFR inhibitors. The provided data indicates superior potency compared to its non-degrading counterpart and suggests a favorable profile against some existing FGFR inhibitors. Further head-to-head studies with standard-of-care chemotherapies are warranted to fully elucidate its comparative efficacy in a clinical context. The detailed experimental protocols and pathway diagrams in this guide serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapeutics.

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